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Compound Name:
2,2-difluoro-1,3-benzodioxole-4-

carbaldehyde

Cat. No.: B053431 Get Quote

An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: A Key

Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde, a fluorinated heterocyclic building block of increasing importance in the fields of

drug discovery and agrochemical synthesis. We will delve into its physicochemical properties,

synthetic pathways, strategic applications in medicinal chemistry, and essential safety

protocols. This document is intended for researchers, synthetic chemists, and drug

development professionals seeking to leverage this versatile intermediate in their research and

development programs.

Core Compound Profile and Physicochemical
Properties
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a derivative of catechol where the hydroxyl

groups are bridged by a difluoromethylene unit, and an aldehyde group is substituted at the 4-

position of the aromatic ring. This unique combination of a difluorinated moiety and a reactive

aldehyde handle makes it a valuable synthon for introducing the 2,2-difluoro-1,3-benzodioxole

scaffold into more complex molecules. The presence of the gem-difluoro group significantly

impacts the electronic properties and metabolic stability of the parent structure, making it a

desirable feature in modern drug design.
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The molecular formula for this compound is C₈H₄F₂O₃, and its calculated molecular weight is

186.11 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Property Value Source(s)

Molecular Formula C₈H₄F₂O₃ [1]

Molecular Weight 186.11 g/mol Calculated

CAS Number 119895-68-0 [2]

Appearance Liquid or solid [2]

Density ~1.423 g/mL at 25 °C [2]

Refractive Index (n20/D) ~1.497 [2]

Flash Point 91.1 °C (196.0 °F) [2]

InChI Key
NIBFJPXGNVPNHK-

UHFFFAOYSA-N
[2]

SMILES O=Cc1cccc2c1OC(F)(F)O2 [2]

Note: Some commercial suppliers incorrectly list the molecular weight as 158.10 g/mol , which

corresponds to the parent compound, 2,2-difluoro-1,3-benzodioxole (C₇H₄F₂O₂).[2]

Synthesis and Reaction Pathways
The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is typically a two-stage

process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed

by the introduction of the aldehyde group at the 4-position (formylation).

Synthesis of the 2,2-Difluoro-1,3-benzodioxole
Precursor
The most common industrial route to the 2,2-difluoro-1,3-benzodioxole core involves a halogen

exchange (HALEX) reaction on the more accessible 2,2-dichloro-1,3-benzodioxole

intermediate.[1][3] The dichloro-precursor can be prepared via photochlorination of 1,3-
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benzodioxole.[1][3] The subsequent fluorine exchange is typically achieved using a fluoride

salt, such as potassium fluoride (KF), often in the presence of a catalyst.[1][3]

Stage 1: Precursor Synthesis

1,3-Benzodioxole

Photochlorination
(e.g., Cl2, radical initiator)

2,2-Dichloro-1,3-benzodioxole

Halogen Exchange
(e.g., KF, catalyst)

2,2-Difluoro-1,3-benzodioxole

Click to download full resolution via product page

Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole precursor.

Formylation of the Benzodioxole Ring
While specific, peer-reviewed protocols for the direct formylation of 2,2-difluoro-1,3-

benzodioxole at the 4-position are not readily available in the literature, a logical and effective

approach is through directed ortho-metalation. The oxygen atoms of the dioxole ring can direct

a strong base to deprotonate the adjacent C-4 position. The resulting organometallic
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intermediate can then be quenched with an electrophilic formylating agent to install the

aldehyde.

Stage 2: Formylation

2,2-Difluoro-1,3-benzodioxole

Directed ortho-Metalation
(e.g., n-BuLi, THF, -78 °C)

4-Lithio-2,2-difluoro-1,3-benzodioxole
(Organometallic Intermediate)

Electrophilic Quench
(e.g., DMF)

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

Click to download full resolution via product page

Caption: Proposed workflow for the formylation of the precursor to the target aldehyde.

This strategy offers high regioselectivity, which is crucial for functionalizing the benzodioxole

ring. A detailed hypothetical protocol is provided in the Experimental Section.

Role in Drug Discovery: A Bioisosteric Approach
The true value of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde lies in the strategic

importance of the chemical moiety it introduces. The 2,2-difluorobenzodioxole group is
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considered a bioisostere of other common functional groups in drug molecules. Bioisosterism is

a cornerstone strategy in medicinal chemistry where a part of a lead molecule is replaced by

another with similar physical or chemical properties to enhance desired pharmacological and

pharmacokinetic profiles.[4][5]

The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution.[6] The

difluoromethylene (-CF₂-) group offers several advantages:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF₂-

group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the

half-life and overall bioavailability of a drug candidate.

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter

the pKa of nearby functional groups, influencing drug-receptor interactions. The -CF₂- group

can also increase lipophilicity, which can affect cell membrane permeability.

Conformational Control: The steric and electronic properties of the difluoromethylene bridge

can lock the molecule into a specific conformation that may be more favorable for binding to

a biological target.

Improved Properties

Lead Molecule
(e.g., with Catechol group)

2,2-Difluorobenzodioxole
Moiety

Bioisosteric
Replacement Optimized Drug CandidateLeads to

Increased Metabolic Stability

Enhanced Bioavailability

Modulated pKa / Binding

Click to download full resolution via product page

Caption: The role of the 2,2-difluorobenzodioxole moiety as a strategic bioisostere in drug

design.
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Projected Analytical Characterization
While authenticated spectra for this specific compound are not publicly available, its

spectroscopic features can be reliably predicted based on its structure. These predictions are

crucial for reaction monitoring and quality control during synthesis.

Table 2: Predicted Spectroscopic Data for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Technique Predicted Features

¹H NMR

- Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.2

ppm.- Aromatic protons (3H): Complex

multiplets in the δ ≈ 7.0-7.8 ppm region,

showing characteristic aromatic coupling

constants.

¹³C NMR

- Carbonyl carbon (CHO): δ ≈ 185-195 ppm.-

Aromatic carbons: Multiple signals in the δ ≈

110-150 ppm region.- Difluoromethylene carbon

(CF₂): Triplet (due to ¹JCF coupling), δ ≈ 120-

130 ppm.

¹⁹F NMR
- A single resonance for the two equivalent

fluorine atoms.

IR Spectroscopy

- Strong C=O stretch (aldehyde): ~1690-1710

cm⁻¹.- Strong C-F stretches: ~1000-1200 cm⁻¹.-

Aromatic C=C stretches: ~1450-1600 cm⁻¹.

Mass Spec. (EI) - Molecular Ion (M⁺): m/z = 186.

Safety, Handling, and Storage
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and

must be handled with appropriate precautions.

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ

Toxicity — Single Exposure 3 (Respiratory system).[2]
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Signal Word: Warning.[2]

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin

reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemically resistant gloves. Avoid breathing vapors or dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Recommended storage temperature is -20°C for long-term stability.[2] Keep away from

strong oxidizing agents.

Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
(Precursor)
This protocol is adapted from patent literature.[1][3]

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser, and a nitrogen inlet.

Reagents:

2,2-Dichloro-1,3-benzodioxole (1.0 eq)

Anhydrous Potassium Fluoride (KF) (2.5 - 3.0 eq)

Catalyst (e.g., Potassium Bifluoride, KHF₂) (0.1 eq)

High-boiling point solvent (e.g., Sulfolane)

Procedure: a. Charge the flask with anhydrous KF, KHF₂, and sulfolane under a nitrogen

atmosphere. b. Heat the mixture to ~140-160 °C with vigorous stirring. c. Slowly add the 2,2-

dichloro-1,3-benzodioxole to the heated mixture. d. Maintain the reaction at temperature for

6-8 hours, monitoring the conversion by Gas Chromatography (GC). e. Upon completion,

cool the reaction mixture to room temperature. f. Add water to dissolve the inorganic salts.
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The organic product will separate. g. Extract the aqueous layer with a suitable organic

solvent (e.g., diethyl ether or dichloromethane). h. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify

the crude product by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Directed ortho-Formylation (Hypothetical
Procedure)

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

a thermometer, a nitrogen inlet, and a dropping funnel.

Reagents:

2,2-Difluoro-1,3-benzodioxole (1.0 eq)

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

Anhydrous Tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

Procedure: a. Dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF in the flask under a

nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly

add the n-BuLi solution dropwise via the dropping funnel, maintaining the internal

temperature below -70 °C. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete

metalation. e. Add anhydrous DMF dropwise to the reaction mixture. A color change is

typically observed. f. Allow the reaction to stir at -78 °C for another hour, then warm slowly to

room temperature. g. Quench the reaction by carefully adding a saturated aqueous solution

of ammonium chloride (NH₄Cl). h. Extract the mixture with ethyl acetate. i. Combine the

organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure. j. Purify the crude product by flash column

chromatography on silica gel to afford the target aldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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